N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide is a compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives, which have garnered attention for their biological activities, particularly as potential therapeutic agents. This compound features a pyrrolo[2,3-b]pyridine moiety, a propyl chain, and a cyanobenzamide functional group, which contribute to its pharmacological properties.
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide can be classified as:
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide typically involves several key steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst presence to improve yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for purification and structural confirmation of the synthesized compound .
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide can participate in various chemical reactions:
Reaction conditions such as temperature and pH significantly influence the outcome of these reactions. Monitoring via chromatography ensures reaction completion and product purity .
The mechanism of action for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide primarily involves its role as an inhibitor of specific kinases, notably SGK-1 (serum/glucocorticoid-regulated kinase 1). By binding to the active site of these kinases, it prevents substrate phosphorylation, thereby inhibiting downstream signaling pathways that are crucial for tumor growth and survival.
In vitro studies have shown that this compound exhibits potent inhibitory activity against various fibroblast growth factor receptors (FGFRs), suggesting its potential application in cancer therapy .
Relevant data from spectral analysis (NMR, IR) confirms these properties and aids in understanding its behavior in biological systems .
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide has several promising applications:
Research continues into optimizing this compound's efficacy and exploring its potential against various cancer types through preclinical trials .
Retrosynthetic deconstruction of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide reveals three primary synthons: 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 3-cyanobenzoic acid, and 1,3-dibromopropane as the alkyl linker precursor [2] [6]. The strategic disconnection at the amide bond separates the hybrid into 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-amine and 3-cyanobenzoyl chloride, while the amine moiety itself derives from N-alkylation of 7-azaindole using 1,3-dibromopropane followed by Gabriel synthesis or azide reduction [3] [9]. This analysis prioritizes the establishment of the propyl linker early in the synthesis due to the nucleophilic susceptibility of the 7-azaindole nitrogen (pKa ≈ 3.7), which facilitates selective N-alkylation prior to amide bond formation [6] [9]. Computational modeling indicates steric and electronic compatibility between the electron-deficient 3-cyanophenyl group and the pyrrolopyridine core, validating the convergent assembly approach [4].
Table 1: Retrosynthetic Disconnection Strategies
Strategic Bond | Synthons Generated | Functional Group Compatibility |
---|---|---|
Amide (C=O-NH) | 3-Cyanobenzoic acid + 1-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine | Carboxyl activation required |
Propyl linker (C-N) | 1H-Pyrrolo[2,3-b]pyridine + 1,3-dibromopropane | N-alkylation at pyrrole nitrogen |
Cyano group | Commercially sourced 3-cyanobenzoic acid | Stable under amidation conditions |
Key challenges include suppressing double alkylation of 7-azaindole and minimizing hydrolysis of the benzonitrile group during amide coupling. Regioselective N-alkylation is achievable through controlled stoichiometry (1:1 molar ratio of 7-azaindole to 1,3-dibromopropane) in aprotic solvents [9].
The construction of the 1-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine moiety employs palladium-catalyzed Buchwald-Hartwig amination as a critical step. Optimization studies demonstrate that N-alkylation using 1,3-dibromopropane with 7-azaindole proceeds efficiently under Pd(dba)2/BINAP catalysis (1 mol%) in toluene at 80°C, achieving >95% conversion within 6 hours [1] [4]. This method supersedes classical SN2 alkylation by preventing N- versus C-alkylation ambiguities and eliminating polyalkylation byproducts [9]. The bromopropyl intermediate undergoes azidation with sodium azide in DMF (yield: 92%), followed by Staudinger reduction using triphenylphosphine/water to furnish the primary amine [4]. Alternative methodologies include microwave-assisted CuI-catalyzed N-alkylation, reducing reaction times from 24 hours to 45 minutes while maintaining 89% isolated yield [7].
Table 2: Catalytic Systems for Pyrrolopyridine Propylamine Synthesis
Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
Pd2(dba)3 (1 mol%) | BINAP | Toluene | 80 | 95 | <2% |
CuI (10 mol%) | 1,10-Phenanthroline | DMSO | 120 (MW) | 89 | 5–7% |
None (base only) | K2CO3 | Acetonitrile | 82 | 65 | 30% dialkylation |
Kinetic studies reveal pseudo-first-order dependence on 7-azaindole concentration, with rate-determining oxidative addition of the alkyl halide to palladium(0) [4]. The 3-aminopropyl chain length balances electronic communication between pharmacophores while maintaining conformational flexibility for target binding [9].
The 3-cyanobenzamide segment is constructed via two complementary routes: nucleophilic acylation or directed ortho-metalation (DOM). Nucleophilic acylation employs 3-cyanobenzoic acid activated by N,N'-carbonyldiimidazole (CDI) or oxalyl chloride, reacting with 1-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine in tetrahydrofuran at ambient temperature (yield: 85–88%) [3] [5]. CDI activation minimizes epimerization risks and enables stoichiometric control, whereas oxalyl chloride requires anhydrous conditions to prevent nitrile hydrolysis [5]. DOM strategies utilize n-butyllithium (-78°C) to deprotonate N,N-diethyl-3-cyanobenzamide ortho to the cyano group, enabling halogenation for subsequent cross-coupling; however, competing metalation at the pyrrolopyridine core limits this approach [6].
Table 3: Amidation Reagent Efficiency Comparison
Activating Agent | Solvent | Time (h) | Yield (%) | Purity (HPLC) | Impurity Profile |
---|---|---|---|---|---|
CDI | THF | 4 | 88 | 99.2 | <0.5% imidazole urea |
Oxalyl chloride | DCM | 1 | 85 | 97.8 | 1.2% hydrolyzed acid |
HATU | DMF | 2 | 90 | 98.5 | 0.8% O-acylisourea adduct |
PCl3 | Toluene | 6 | 78 | 95.1 | 3% dialkylphosphite contamination |
The cyano group remains intact under optimized conditions (pH 7–8, 20–25°C), as confirmed by FT-IR spectroscopy (νC≡N = 2225 cm−1) and 13C NMR (δ = 118.3 ppm) [3]. DOM requires protection of the pyrrolopyridine nitrogen, adding synthetic steps without yield improvement [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1